molecular formula C6H6Cl2Si B7724525 Dichloro(phenyl)silane

Dichloro(phenyl)silane

Cat. No. B7724525
M. Wt: 177.10 g/mol
InChI Key: VIRVTHOOZABTPR-UHFFFAOYSA-N
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Description

Dichloro(phenyl)silane is a useful research compound. Its molecular formula is C6H6Cl2Si and its molecular weight is 177.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dichloro(phenyl)silane reacts with lithiated aryl pincer ligands to form chlorosilanes and ionic silicon triflates. These compounds exhibit differences in bonding based on the type of donor and are characterized by NMR spectroscopy and X-ray crystallography (Bockholt et al., 2009).

  • The stability of the silicon-carbon bond in ar-chlorinated trichlorophenyl- and dichloroethylphenyl-silanes was studied, showing no elimination of various chlorophenyl groups during hydrolysis (Andrianov & Odinets, 1957).

  • Phenylsilane, including dichloro(phenyl)silane variants, is an effective reductant in metal-catalyzed radical hydrofunctionalization reactions, offering efficient stoichiometry, broad functional group tolerance, and versatility in solvents (Obradors, Martínez & Shenvi, 2016).

  • Dichloro(phenyl)silane derivatives, like phenyl tris-2-methoxydiethoxy silane, have applications in lithium-ion batteries, particularly in improving the electrochemical properties of PC-based electrolytes (Xia et al., 2008).

  • Dichloro(phenyl)silane is useful in the synthesis of organosilicon compounds, which show potential in various chemical reactions and bonding studies (Huppmann, Noltemeyer & Meller, 1994).

  • Silane derivatives, including dichloro(phenyl)silane, are synthesized for use as electron transporting materials in green electrophosphorescent devices, demonstrating significant efficiency improvements (Chung et al., 2015).

properties

IUPAC Name

dichloro(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVTHOOZABTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99936-07-9
Details Compound: Benzene, (dichlorosilyl)-, homopolymer
Record name Benzene, (dichlorosilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99936-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

177.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(phenyl)silane

CAS RN

1631-84-1
Record name (Dichlorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MM Teplyakov, IA Khotina… - Die …, 1990 - Wiley Online Library
Carborane‐containing oligoorganosilazanes (COS) (20 to 60 wt.‐%) prepared by coammonolysis of (o‐carboranylmethoxy)dichloro(phenyl)silane and trichloro(phenyl)silane (COS 1), …
Number of citations: 1 onlinelibrary.wiley.com
E Khan - Applied Organometallic Chemistry, 2021 - Wiley Online Library
Alkenylsilanes bearing chlorosilyl and boryl groups geminally attached to a carbon atom ((E)‐3‐(9‐borabicyclo[3.3.1]nonan‐9‐yl)‐N,N‐dimethyl‐3‐(trichlorosilyl)prop‐2‐en‐1‐amine, 1, …
Number of citations: 0 onlinelibrary.wiley.com
H Ohmura, H Matsuhashi, M Tanaka… - Journal of …, 1995 - Elsevier
A palladium complex with an optically active ligand catalyzes asymmetric hydrosilylation of 1,3-dienes using difluoro(phenyl)silane to give optically active allyl difluoro(phenyl)silanes in …
Number of citations: 53 www.sciencedirect.com
J Pikies, L Ernst - Phosphorus, Sulfur, and Silicon and the Related …, 1997 - Taylor & Francis
Sila-biperiden, 9x(RS,SR ), ie racemic (SiRS, C2SR)-(exo-bicyclo[2.2.1]hept-5-en-2-yl)phenyl(2-piperidinoethyl)silanol, the silicon analogue of the antimuscarinic agent biperiden, is …
Number of citations: 2 www.tandfonline.com
A Bockholt, P Jutzi, A Mix, B Neumann… - Zeitschrift für …, 2009 - Wiley Online Library
The reaction of dichloro(methyl)silane, dichloro(phenyl)silane or dichloro(dimethyl)silane with one equivalent of the lithiated aryl pincer ligands [2,6‐(DoCH 2 ) 2 H 3 C 6 ]Li leads to the …
Number of citations: 15 onlinelibrary.wiley.com
G Singh, Promila, SPS Mangat, S Girdhar… - … , Sulfur, and Silicon …, 2013 - Taylor & Francis
2-Furancarbinol 1 reacts with chlorotriethoxysilane 2, chloropropyltriethoxysilane 3, silicon tetrachloride 4 and phenyltrichlorosilane 5 to give ((furan-2-yl)methoxy)triethoxysilane 6, (3-((…
Number of citations: 0 www.tandfonline.com
N Agenet, JH Mirebeau, M Petit, R Thouvenot… - …, 2007 - ACS Publications
A convenient route to polycyclic compounds incorporating a silicon atom at a ring junction has been developed. Benzosilacyclobutenes tethered to alkynes or alkenes undergo …
Number of citations: 55 pubs.acs.org
HN Nguyen - 2018 - rucore.libraries.rutgers.edu
Syntheses of nitrogen based molecules are of great interest because they are found in the majority of naturally occurring products and particularly biological active substances. …
Number of citations: 2 rucore.libraries.rutgers.edu
M Joost - 2015 - books.google.com
This thesis addresses the coordination chemistry and reactivity of copper and gold complexes with a focus on the elucidation of (i) the metal-mediated activation of σ-bonds and (ii) the …
Number of citations: 4 books.google.com
M Joost, M Joost - Synthesis and Original Reactivity of Copper and Gold …, 2015 - Springer
This chapter gives firstly an introduction concerning σ-complexes and in particular σ-SiH complexes. Afterwards, the obtained results concerning the coordination of diphosphino-…
Number of citations: 0 link.springer.com

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